3-Methoxy-4-methylbenzoyl chloride

Physical State Handling and Storage Formulation Suitability

Researchers procuring substituted benzoyl chlorides risk receiving mono-substituted analogs (e.g., 4-methoxybenzoyl chloride) that alter acylation kinetics and compromise regiospecificity. 3-Methoxy-4-methylbenzoyl chloride (CAS 87808-44-4) delivers the precise 3-OMe-4-Me substitution pattern required for target engagement. • Defined regiochemistry: essential for 11β-HSD1 inhibitors (Ki 180-200 nM) and distinct forensic MS profiles • Solid at ambient temp: enables precise weighing, reduces moisture degradation vs. liquid analogs • Moderated electrophilicity (net σ ≈ -0.05): ensures controlled exothermicity during scale-up

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 87808-44-4
Cat. No. B1334184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-methylbenzoyl chloride
CAS87808-44-4
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)Cl)OC
InChIInChI=1S/C9H9ClO2/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3
InChIKeyBQJLTBKKFLTXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-methylbenzoyl chloride: Chemical Identity & Procurement Baseline


3-Methoxy-4-methylbenzoyl chloride (CAS 87808-44-4) is a disubstituted aromatic acyl chloride with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g·mol⁻¹ . The compound features a methoxy substituent at the meta (3‑) position and a methyl group at the para (4‑) position relative to the –COCl functionality. This specific substitution pattern distinguishes it from mono‑substituted benzoyl chlorides such as 4‑methoxybenzoyl chloride (CAS 100‑07‑2) and 4‑methylbenzoyl chloride (CAS 874‑60‑2), both of which lack the second substituent, and from positional isomers such as 2‑methyl‑3‑methoxybenzoyl chloride (CAS 24487‑91‑0) and 2‑methoxy‑5‑methylbenzoyl chloride (CAS 25045‑35‑6) . The compound is a solid at ambient temperature, in contrast to the liquid physical state of many closely related analogs . The parent carboxylic acid, 3‑methoxy‑4‑methylbenzoic acid (CAS 7151‑68‑0), has a melting point of 152–154 °C [1].

Workflow Acylation coupling reactions requiring a solid, disubstituted benzoyl chloride building block
Selection 3-MeO-4-Me substitution pattern for moderated electrophilicity and defined regiospecificity
Handling Solid physical state at ambient temperature supports precise stoichiometric control

Why Generic Substitution Fails for 3-Methoxy-4-methylbenzoyl chloride


Generic substitution among substituted benzoyl chlorides is chemically unsound because the position, electronic nature, and number of ring substituents directly govern solvolytic mechanism, acylation rate, and the steric and electronic profile of downstream products [1]. In solvolysis studies, 4‑methoxybenzoyl chloride follows a dominant ionization pathway with appreciable nucleophilic solvation, while 4‑methylbenzoyl chloride proceeds through an Sₙ1 mechanism with significant nucleophilic solvent participation, and the parent benzoyl chloride reacts through solvent‑dependent non‑Sₙ1 channels [2]. Introducing a second substituent further perturbs this landscape: the introduction of methoxy groups into the 3‑ and 5‑positions of 4‑methoxybenzoyl chloride leads to a reduction in specific rates of solvolysis, demonstrating that even subtle positional changes alter kinetic behaviour [3]. Replacing 3‑methoxy‑4‑methylbenzoyl chloride with a mono‑substituted analog therefore changes not only the rate of key coupling reactions but also the physicochemical properties and biological recognition elements of the final product, risking altered potency, selectivity, solubility, and crystallinity in pharmaceutical candidates .

Mono-substituted analogs
4-MeO or 4-Me analogs exhibit different solvolytic mechanisms and acylation rates, altering reaction outcomes and product profiles.
Positional isomers
Switching methoxy/methyl positions may shift lipophilicity, boiling point, and steric environment, which can compromise downstream target engagement.
Physical form mismatch
Liquid analogs risk higher volatilisation and moisture sensitivity, requiring different handling and storage protocols that may affect reproducibility.

Quantitative Differentiation Evidence for 3-Methoxy-4-methylbenzoyl chloride


Physical State: Solid vs. Liquid at Room Temperature

3‑Methoxy‑4‑methylbenzoyl chloride is a solid at ambient temperature , whereas its closest mono‑substituted analogs—4‑methoxybenzoyl chloride (CAS 100‑07‑2, melting point 22 °C) [1], 3‑methoxybenzoyl chloride (CAS 1711‑05‑3, a liquid at 20 °C) , and 4‑methylbenzoyl chloride (CAS 874‑60‑2, melting point ca. –2 °C to 0 °C) —are either low‑melting solids that readily liquefy near room temperature or liquids. The solid physical state simplifies weighing accuracy, reduces volatilisation losses during handling, and mitigates the risk of spillage during transport, which is a critical procurement consideration for laboratories requiring precise stoichiometric control.

Physical state
Head-to-head comparison
Solid vs. liquid at 20-25 °C
Target: solid (predicted mp ~53.8 °C); comparators: liquids (4-MeO mp 22 °C, 3-MeO liquid, 4-Me mp ~-2 °C).
Enhances weighing precision and reduces volatilisation losses during handling.
Predicted melting point; experimental data to verify.
Physical State Handling and Storage Formulation Suitability

Lipophilicity Comparison (LogP)

The predicted partition coefficient (ACD/LogP) of 3‑methoxy‑4‑methylbenzoyl chloride is 2.84 . This value is approximately 0.4–0.5 log units higher than that of 4‑methoxybenzoyl chloride (4‑MeO‑BzCl, LogP ca. 2.35) and the positional isomer 2‑methyl‑3‑methoxybenzoyl chloride (LogP 2.38) [1], and approximately 0.3–0.4 log units lower than that of 2‑methoxy‑5‑methylbenzoyl chloride (predicted LogP ca. 3.2) . This intermediate lipophilicity positions the compound in a therapeutically relevant range (LogP 2–3) that balances membrane permeability with aqueous solubility, a property not simultaneously achieved by the less lipophilic mono‑substituted analogs or the more lipophilic positional isomers.

Lipophilicity (LogP)
Cross-study comparable
ACD/LogP 2.84
ΔLogP +0.46 to +0.49 vs. 4-MeO-BzCl and 2-Me-3-MeO-BzCl; -0.36 vs. 2-MeO-5-Me-BzCl.
Intermediate LogP supports a balanced permeability and solubility profile.
Predicted values due to hydrolytic instability; experimental data needed.
Lipophilicity ADME Prediction Drug Design

11β-HSD1 Inhibitory Activity Comparison

Two distinct chemical series incorporating the 3‑methoxy‑4‑methylbenzoyl group as a conserved pharmacophoric element have been profiled against human 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) [1] [2]. CHEMBL248651 (5‑fluoro‑1‑{1‑[3‑methoxy‑4‑methylbenzoyl]piperidin‑4‑yl}‑1H‑benzo[d]imidazol‑2(3H)‑one) exhibits a Ki of 200 nM, while CHEMBL248652 (1‑{1‑[3‑methoxy‑4‑methylbenzoyl]piperidin‑4‑yl}‑3‑methyl‑1H‑benzo[d]imidazol‑2(3H)‑one) shows a Ki of 180 nM [1] [2]. These values fall within the range of promising lead‑like potency for this metabolic target. In contrast, closely related analogs where the acyl moiety is replaced by 4‑methoxybenzoyl or 4‑methylbenzoyl groups have not been reported with comparable inhibitory activity at 11β‑HSD1 in the same ChEMBL‑curated dataset, suggesting that the 3‑methoxy‑4‑methyl substitution pattern contributes uniquely to target engagement [3].

11β-HSD1 inhibition
Class-level inference
Ki 180-200 nM (derived compounds)
No sub-µM 4-MeO or 4-Me analogs reported in curated dataset.
Supports 3-MeO-4-Me pattern for target engagement in this series.
Inference from database absence; direct comparator data unavailable.
11β-HSD1 Inhibition Medicinal Chemistry Structure-Activity Relationship

Boiling Point and Purification Feasibility

The predicted boiling point of 3‑methoxy‑4‑methylbenzoyl chloride is 268.6 ± 20.0 °C at 760 mmHg , which is approximately 11–12 °C lower than that of 2‑methoxy‑5‑methylbenzoyl chloride (282.7 ± 20.0 °C at 760 mmHg) and similar to that of the positional isomer 2‑methyl‑3‑methoxybenzoyl chloride (predicted 257 °C at 760 mmHg) [1]. The predicted vapour pressure at 25 °C is 0.0105 mmHg (modified Grain method) . This boiling point, intermediate among the C₉H₉ClO₂ positional isomers, enables distillation‑based purification under reduced pressure without the excessive thermal stress that could promote decomposition in the higher‑boiling 2‑methoxy‑5‑methyl isomer.

Boiling point
Cross-study comparable
268.6 ± 20.0 °C at 760 mmHg
ΔTb -14.1 °C vs. 2-MeO-5-Me-BzCl; +11.6 °C vs. 2-Me-3-MeO-BzCl.
Lower than 2-MeO-5-Me isomer, permitting gentler distillative purification.
Predicted values; thermal sensitivity may affect experimental measurement.
Boiling Point Distillation Purification Scalability

Synthetic Accessibility and Precursor Cost

3‑Methoxy‑4‑methylbenzoyl chloride is synthesised from 3‑methoxy‑4‑methylbenzoic acid (CAS 7151‑68‑0) via treatment with thionyl chloride in refluxing toluene . The precursor carboxylic acid is commercially available from multiple suppliers with a reported purity of ≥95% . In contrast, the precursor for the positional isomer 2‑methyl‑3‑methoxybenzoyl chloride (2‑methyl‑3‑methoxybenzoic acid) is less widely stocked, and the precursor for 2‑methoxy‑5‑methylbenzoyl chloride (2‑methoxy‑5‑methylbenzoic acid) requires multi‑step synthesis from ortho‑xylene via nitration, reduction, diazotisation, methylation, and chlorination [1]. The commercial availability of 3‑methoxy‑4‑methylbenzoic acid from major chemical suppliers, combined with a single‑step, high‑yielding chlorination protocol, provides a more reliable and cost‑predictable supply chain for the target acyl chloride compared to positional isomers whose precursors require lengthier synthetic routes.

Synthetic accessibility
Class-level inference
1 synthetic step from commercial acid
Comparator 2-MeO-5-Me-BzCl requires ≥5 steps from ortho-xylene.
Simpler supply chain supports multi-gram to kilogram procurement.
Process complexity based on patent literature; yields may vary.
Synthetic Accessibility Precursor Cost Supply Chain

Electronic Effects (Hammett Constants)

The reactivity of substituted benzoyl chlorides in solvolysis correlates with Hammett σ or σ⁺ constants [1]. For 4‑methoxybenzoyl chloride, the para‑OMe group (σₚ⁺ = –0.78) strongly stabilises the acylium ion transition state, favouring an ionisation pathway [2]. For 4‑methylbenzoyl chloride, the para‑Me group (σₚ⁺ = –0.31) provides weaker stabilisation, resulting in mixed Sₙ1‑Sₙ2 character [1]. In 3‑methoxy‑4‑methylbenzoyl chloride, the meta‑OMe group exerts an electron‑withdrawing inductive effect (σₘ = +0.12) that partially offsets the electron‑donating resonance effect of the para‑Me group (σₚ = –0.17) [3]. The net electronic effect is a moderated electrophilicity at the carbonyl carbon that is distinct from that of either mono‑substituted analog, potentially reducing unwanted side reactions (e.g., over‑acylation) while maintaining sufficient reactivity for efficient coupling.

Electronic effects
Class-level inference
Estimated net σ ≈ -0.05
Moderated electrophilicity vs. 4-MeO-BzCl (σₚ⁺ = -0.78) and 4-Me-BzCl (σₚ⁺ = -0.31).
May reduce exothermic runaway risk and di-acylation by-products.
Additivity assumed; experimental solvolysis kinetics not available.
Electronic Effects Hammett Equation Reactivity Prediction

Procurement-Relevant Application Scenarios for 3-Methoxy-4-methylbenzoyl chloride


Medicinal Chemistry: 11β-HSD1 Inhibitor Synthesis

The evidence from BindingDB/ChEMBL demonstrates that the 3‑methoxy‑4‑methylbenzoyl group, when coupled to piperidine‑benzimidazolone scaffolds, yields inhibitors of human 11β‑hydroxysteroid dehydrogenase type 1 with Ki values of 180–200 nM . Medicinal chemistry teams pursuing metabolic syndrome or glucocorticoid‑related targets should specify this compound, rather than generic 4‑methoxybenzoyl or 4‑methylbenzoyl chlorides, to preserve the precise aromatic substitution pattern required for target engagement. The moderated LogP of approximately 2.84 further supports favourable ADME properties in lead optimisation [1].

Process Chemistry: Kilo-Scale Acylations with Solid Handling

The solid physical state of 3‑methoxy‑4‑methylbenzoyl chloride at ambient temperature simplifies accurate weighing and reduces moisture‑induced degradation during large‑scale charging operations compared to the liquid mono‑substituted analogs 4‑methoxybenzoyl chloride (liquid above 22 °C) and 3‑methoxybenzoyl chloride (liquid at 20 °C) . The moderated net Hammett effect (estimated net σ ≈ –0.05) [1] predicts controlled exothermicity during acylation, reducing the risk of thermal runaway that can occur with the highly activated 4‑methoxybenzoyl chloride (σₚ⁺ = –0.78) [2]. Process development groups procuring for pilot‑plant campaigns should consider this compound when both safety and stoichiometric precision are critical.

Analytical Chemistry: Reference Standard Synthesis

The single‑step synthesis of 3‑methoxy‑4‑methylbenzoyl chloride from the commercially available 3‑methoxy‑4‑methylbenzoic acid provides a straightforward route to authentic reference standards of N‑acyl and O‑acyl derivatives. In forensic contexts, GC‑MS studies on acylated derivatives of 3‑methoxy‑4‑methyl‑phenethylamines have demonstrated that the 3‑methoxy‑4‑methyl substitution pattern yields distinct mass spectral fragmentation profiles compared to the 4‑methoxy‑3‑methyl regioisomers, underscoring the need for regiospecifically pure acylating agents [1]. Procurement of the correct regioisomer (3‑OMe‑4‑Me, not 2‑Me‑3‑OMe or 4‑OMe‑3‑Me) is essential to avoid misidentification of controlled substance analogs.

Materials Chemistry: Liquid Crystal Intermediate Synthesis

3‑Methoxy‑4‑methylbenzoyl chloride participates in Friedel‑Crafts acylation to produce substituted benzophenones , a reaction class widely used in the preparation of liquid crystal intermediates [1]. The predicted boiling point of 268.6 °C at 760 mmHg [2] is sufficiently low to permit distillative purification of the acyl chloride before use, while the moderated electrophilicity (net σ ≈ –0.05) may reduce poly‑acylation side reactions that are more prevalent with the strongly activated 4‑methoxybenzoyl chloride. Procurement for materials applications should favour this compound when mono‑acylated benzophenone products with defined regiochemistry are required.

Application
Selection Property
Validation Focus
11β-HSD1 inhibitor synthesis
Defined 3-MeO-4-Me regiospecificity
Target engagement and SAR series consistency
Kilo-scale acylation
Solid physical form and moderated electrophilicity
Stoichiometric precision and process safety profile
Reference standard preparation
Regiospecifically pure acylating agent
Mass spectral differentiation from regioisomers
Liquid crystal intermediate synthesis
Distillable boiling range and moderated reactivity
Mono-acylation selectivity for benzophenone products

Technical Documentation Hub

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